molecular formula C32H39NO20 B15125412 4-Nitrophenyl2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside

4-Nitrophenyl2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside

Cat. No.: B15125412
M. Wt: 757.6 g/mol
InChI Key: FPUPORSBEXGRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Nitrophenyl2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside involves multiple steps. The starting materials typically include 4-nitrophenol and acetylated glucopyranosyl derivatives. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

4-Nitrophenyl2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:

Scientific Research Applications

4-Nitrophenyl2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl groups can be hydrolyzed by esterases, releasing the active glucopyranosyl moiety, which can then interact with glycosidases or other carbohydrate-processing enzymes . This interaction can modulate the activity of these enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-Nitrophenyl2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside include other nitrophenyl glycosides and acetylated glucopyranosides. For example:

The uniqueness of this compound lies in its combination of acetylated glucopyranosyl and nitrophenyl groups, which confer specific reactivity and biological activity .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(47-18(5)38)29(48-19(6)39)32(52-23)53-28-26(46-17(4)37)24(13-44-15(2)35)51-31(30(28)49-20(7)40)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUPORSBEXGRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.